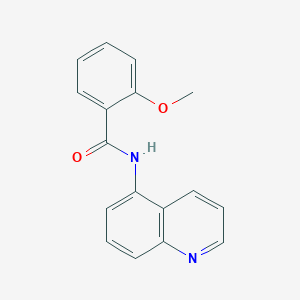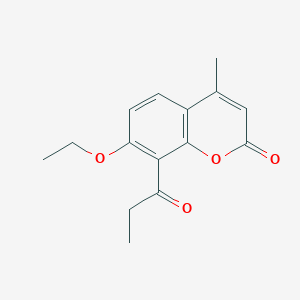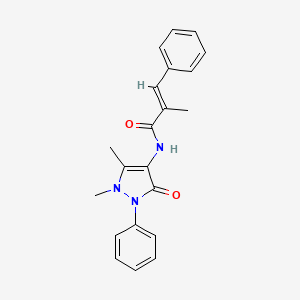
2-methoxy-N-5-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-5-quinolinylbenzamide, also known as ESI-09, is a small molecule inhibitor of epithelial sodium channels (ENaC) that has been widely studied for its potential therapeutic applications. ENaC is a protein complex that regulates the transport of sodium ions across the epithelial cells of various tissues, including the lungs, kidneys, and colon. Dysregulation of ENaC activity has been implicated in several diseases, such as cystic fibrosis, hypertension, and edema. ESI-09 has been shown to selectively inhibit ENaC activity, making it a promising candidate for the development of new treatments for these diseases.
Mecanismo De Acción
2-methoxy-N-5-quinolinylbenzamide selectively inhibits ENaC activity by binding to a specific site on the protein complex. This site is located on the extracellular domain of the α-subunit of ENaC and is distinct from the site where other ENaC inhibitors, such as amiloride, bind. By blocking the transport of sodium ions across epithelial cells, 2-methoxy-N-5-quinolinylbenzamide reduces the reabsorption of sodium in the kidneys and lungs, leading to improved hydration and reduced fluid accumulation.
Biochemical and Physiological Effects
2-methoxy-N-5-quinolinylbenzamide has been shown to have several biochemical and physiological effects in various tissues. In the lungs, 2-methoxy-N-5-quinolinylbenzamide increases the activity of CFTR, leading to improved hydration and mucus clearance. In the kidneys, 2-methoxy-N-5-quinolinylbenzamide reduces sodium reabsorption, leading to reduced blood pressure. In the colon, 2-methoxy-N-5-quinolinylbenzamide has been shown to reduce the activity of ENaC, leading to reduced fluid absorption and improved diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-N-5-quinolinylbenzamide is its selectivity for ENaC, which makes it a useful tool for studying the role of this protein complex in various diseases. However, one of the limitations of 2-methoxy-N-5-quinolinylbenzamide is its relatively low potency compared to other ENaC inhibitors, such as amiloride. This can make it more difficult to achieve complete inhibition of ENaC activity in some experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-5-quinolinylbenzamide. One area of interest is the development of more potent and selective ENaC inhibitors based on the structure of 2-methoxy-N-5-quinolinylbenzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-methoxy-N-5-quinolinylbenzamide in other diseases, such as pulmonary edema and diarrhea. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-methoxy-N-5-quinolinylbenzamide and its effects on other ion channels and transporters.
Métodos De Síntesis
The synthesis of 2-methoxy-N-5-quinolinylbenzamide involves several steps, starting with the reaction of 2-methoxyaniline with 2-chloro-5-nitrobenzoic acid to form 2-methoxy-N-(2-nitro-5-chlorophenyl)aniline. This intermediate is then reacted with quinoline-5-carboxylic acid to form 2-methoxy-N-5-quinolinylbenzamide. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-methoxy-N-5-quinolinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cystic fibrosis, 2-methoxy-N-5-quinolinylbenzamide has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across epithelial cells. This leads to improved hydration of the airway surface and enhanced mucus clearance. In hypertension, 2-methoxy-N-5-quinolinylbenzamide has been shown to reduce blood pressure by inhibiting ENaC-mediated sodium reabsorption in the kidneys. In edema, 2-methoxy-N-5-quinolinylbenzamide has been shown to reduce fluid accumulation in the lungs by inhibiting ENaC activity.
Propiedades
IUPAC Name |
2-methoxy-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-10-3-2-6-13(16)17(20)19-15-9-4-8-14-12(15)7-5-11-18-14/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNBCYTVOYZVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(quinolin-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)


![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)


![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)

![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)